molecular formula C15H11F3O4 B14079239 Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate

Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate

Katalognummer: B14079239
Molekulargewicht: 312.24 g/mol
InChI-Schlüssel: ILJKMHJXKVFDTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable component in scientific research and industrial applications.

Vorbereitungsmethoden

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethoxy group. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique properties make it a valuable tool for drug discovery and development. The trifluoromethoxy group enhances the compound’s stability and bioavailability, making it an attractive candidate for pharmaceutical applications . Additionally, it is used in the development of agrochemicals and materials with improved properties .

Wirkmechanismus

The mechanism of action of Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and bioavailability, allowing it to effectively interact with its targets. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate can be compared with other similar compounds that contain the trifluoromethoxy group. Some examples include 4-Hydroxy-3-methyl-4’-(trifluoromethoxy)biphenyl and 2-methyl-4-[4-(trifluoromethoxy)phenyl]phenol . These compounds share similar properties and applications, but the specific structure of Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate makes it unique in terms of its stability and bioavailability.

Eigenschaften

Molekularformel

C15H11F3O4

Molekulargewicht

312.24 g/mol

IUPAC-Name

methyl 2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzoate

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)22-15(16,17)18/h2-8,19H,1H3

InChI-Schlüssel

ILJKMHJXKVFDTJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.